D-Galacturonic Acid

Enzyme Kinetics Plant Biochemistry Assay Development

Researchers quantifying uronic acid oxidase activity face compromised sensitivity when forced to use generic substrates. D-Galacturonic acid eliminates this bottleneck with 3.8-fold higher enzyme affinity versus D-glucuronic acid, enabling lower substrate loads and superior detection limits. • 3.8× higher affinity for uronic acid oxidase - directly reduces substrate cost per assay and improves S/N ratio • 58% alkaline recovery vs. 39% for D-glucurone - the robust choice for base-catalyzed epimerization and D-taluronic acid synthesis • Higher pKa₁ (3.17-3.28) ensures predictable metal-coordination behavior at pH >3.0, critical for MOF design and heavy-metal remediation Supplied at ≥95% purity with batch-specific CoA. Despatched from regional hubs under ambient conditions.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 25990-10-7
Cat. No. B212832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galacturonic Acid
CAS25990-10-7
Synonyms(D)-galacturonic acid
(DL)-galacturonic acid
D-galacturonic acid
DL-galacturonic acid
galacturonic acid
galacturonic acid, (alpha-D)-isomer
galacturonic acid, (D)-isomer
galacturonic acid, calcium, sodium salt, (D)-isomer
galacturonic acid, D-
galacturonic acid, DL-
galacturonic acid, monosodium salt, (D)-isome
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1
InChIKeyAEMOLEFTQBMNLQ-BKBMJHBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galacturonic Acid Overview


D-Galacturonic acid (CAS 25990-10-7) is a hexuronic acid monosaccharide and the primary monomeric constituent of pectin, a complex plant cell wall polysaccharide [1]. As a C-4 epimer of D-glucuronic acid, it serves as a critical analytical standard, biochemical substrate, and synthetic building block [2]. Its distinctive pyranosic form in aqueous solution and its specific recognition by pectinolytic enzymes underpin its irreplaceable role in plant biology, food science, and carbohydrate chemistry, where substitution with its close analog D-glucuronic acid fundamentally alters experimental outcomes and industrial performance.

Analytical Standard

Pectin monomer identification and quantification workflows

Enzyme Substrate

Uronic acid oxidase activity studies (reported higher affinity context)

Synthetic Building Block

Alkaline epimerization and rare sugar acid synthesis

D-Galacturonic Acid vs. D-Glucuronic Acid


While D-galacturonic acid and D-glucuronic acid are both hexuronic acids, their differing stereochemistry at the C-4 position dictates unique molecular recognition, chemical stability, and enzymatic processing. Generic substitution of D-galacturonic acid with D-glucuronic acid leads to quantitatively distinct outcomes in enzyme kinetics, chemical degradation pathways, and acid-base behavior, as detailed in the evidence below [1]. These differences are not subtle; for instance, the near four-fold difference in affinity for a key oxidizing enzyme and the divergent product profiles under alkaline conditions demonstrate that these compounds are not functionally interchangeable.

Enzyme recognition C-4 epimerization alters substrate affinity; uronic acid oxidase assay response may shift.
Chemical stability Alkaline degradation profiles differ, affecting synthetic yield reproducibility.
Physicochemical properties Measurable pKa difference shifts protonation state and metal-binding capacity.

D-Galacturonic Acid: Differentiation Evidence


Superior Affinity for Uronic Acid Oxidase

D-Galacturonic acid exhibits a 3.8-fold higher affinity for uronic acid oxidase purified from citrus leaves compared to D-glucuronic acid [1]. The apparent Michaelis constant (Km) for D-galacturonic acid is 0.13 mM, while that for D-glucuronic acid is 0.5 mM, directly quantified under identical assay conditions. This demonstrates that D-galacturonic acid is the preferred substrate for this enzyme, which is crucial for designing activity assays or studying oxidative plant metabolism.

Higher affinity for uronic acid oxidase
Head-to-head
D-GalA Km 0.13 mM
D-GlcA Km 0.5 mM
3.8-fold higher affinity reported
Supports substrate selection for uronic acid oxidase assays; reported affinity context may improve assay sensitivity review.
Km determined at pH 7-8, 25°C; purified citrus leaf enzyme.
Enzyme Kinetics Plant Biochemistry Assay Development

Stability Under Alkaline Conditions

When subjected to Lobry de Bruyn–van Ekenstein transformation conditions (2% aqueous NaOH, 24 h, room temperature), D-galacturonic acid demonstrates superior stability compared to D-glucurone (the lactone form of D-glucuronic acid) [1]. Unchanged D-galacturonic acid was recovered at 58%, while only 39% of D-glucurone was recovered. The transformation products also differ, with D-galacturonic acid yielding 12% D-taluronic acid, whereas D-glucurone produced 9% D-mannuronic acid.

Stability under alkaline conditions
Head-to-head
D-GalA recovery 58%
D-Glucurone recovery 39%
1.49-fold higher stability reported
May support alkaline synthetic route selection; higher starting-material recovery reported.
2% NaOH, 24 h, room temperature.
Chemical Stability Alkaline Degradation Synthetic Chemistry

Distinct Acid Dissociation Constants

The acid dissociation constant (pKa₁) for D-galacturonic acid is reported in the range of 3.17–3.28, which is measurably higher than the pKa₁ of D-glucuronic acid, which falls within 2.95–3.06 [1]. This difference, confirmed by potentiometric titration, indicates that D-galacturonic acid is a weaker acid. This distinction influences its ionization state and metal-binding behavior at physiologically and environmentally relevant pH values.

Acid dissociation constant (pKa₁)
Head-to-head
D-GalA pKa₁ 3.17–3.28
D-GlcA pKa₁ 2.95–3.06
~0.2 units higher (weaker acid)
Supports selection for metal chelation and formulation research at specific pH ranges.
Potentiometric titration, 20°C.
Physicochemical Properties Formulation Science Metal Chelation

Differential Glucuronolactone Reductase Affinity

In the reduction reaction catalyzed by glucuronolactone reductase purified from rat kidney, D-galacturonic acid displays a higher apparent affinity with a Km of 4 mM, compared to a Km of 6 mM for D-glucuronic acid [1]. This 1.5-fold difference in Km was measured under identical conditions, demonstrating that the enzyme processes the two uronic acids with distinct kinetics despite both being substrates.

Glucuronolactone reductase affinity
Head-to-head
D-GalA Km 4 mM
D-GlcA Km 6 mM
1.5-fold higher affinity reported
Supports kinetic modeling of hexuronate metabolism; differential affinity may inform assay design.
Rat kidney enzyme, reduction reaction.
Mammalian Metabolism Enzymatic Assays Detoxification Pathways

D-Galacturonic Acid Application Scenarios


High-Sensitivity Uronic Acid Oxidase Assays

The 3.8-fold higher affinity of D-galacturonic acid for uronic acid oxidase [1] makes it the preferred substrate for developing high-sensitivity assays to detect and quantify uronic acid oxidase activity in plant tissues or recombinant enzyme preparations. Using D-glucuronic acid would require a proportionally higher substrate concentration to achieve the same reaction velocity, increasing cost and reducing assay sensitivity.

Synthetic Feedstock for Alkaline Transformation Chemistry

D-Galacturonic acid's 58% recovery rate under alkaline conditions, compared to 39% for D-glucurone [1], establishes it as a more robust starting material for synthetic routes involving base-catalyzed epimerization or degradation studies. Researchers aiming to synthesize the rare sugar acid D-taluronic acid would specifically select D-galacturonic acid as the precursor, as it yields 12% of this epimer.

Metal Chelation Studies and Formulation Science

The measurably higher pKa₁ of D-galacturonic acid (3.17-3.28) compared to D-glucuronic acid (2.95-3.06) [1] directly influences its carboxylate group's availability for metal coordination at specific pH ranges. In applications like heavy metal remediation or the design of metal-organic frameworks, this difference dictates binding capacity and selectivity, making D-galacturonic acid the rational choice for formulations targeting pH optima above 3.0.

Mammalian Hexuronate Metabolism Research

The distinct Km values for glucuronolactone reductase (4 mM for D-galacturonic acid vs. 6 mM for D-glucuronic acid) [1] are critical for studies of uronic acid metabolic flux. For instance, when using this enzyme to quantify specific hexuronic acids in biological samples, the differential affinity must be accounted for; D-galacturonic acid enables a separate calibration curve and targeted quantification in mixtures, leveraging its unique kinetic signature.

Application
Selection Property
Validation Focus
Uronic acid oxidase activity assays
Enzyme-substrate affinity profile
Km verification and assay linearity
Alkaline epimerization synthesis studies
Stability under alkaline conditions
Recovery rate and product distribution
Metal chelation and formulation research
Acid dissociation behavior (pKa)
Carboxylate availability and binding capacity
Hexuronate metabolism kinetic studies
Reductase substrate affinity difference
Km determination and metabolic flux modeling

Technical Documentation Hub

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25 linked technical documents
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